Nafamostat Mesylate

Content Navigation

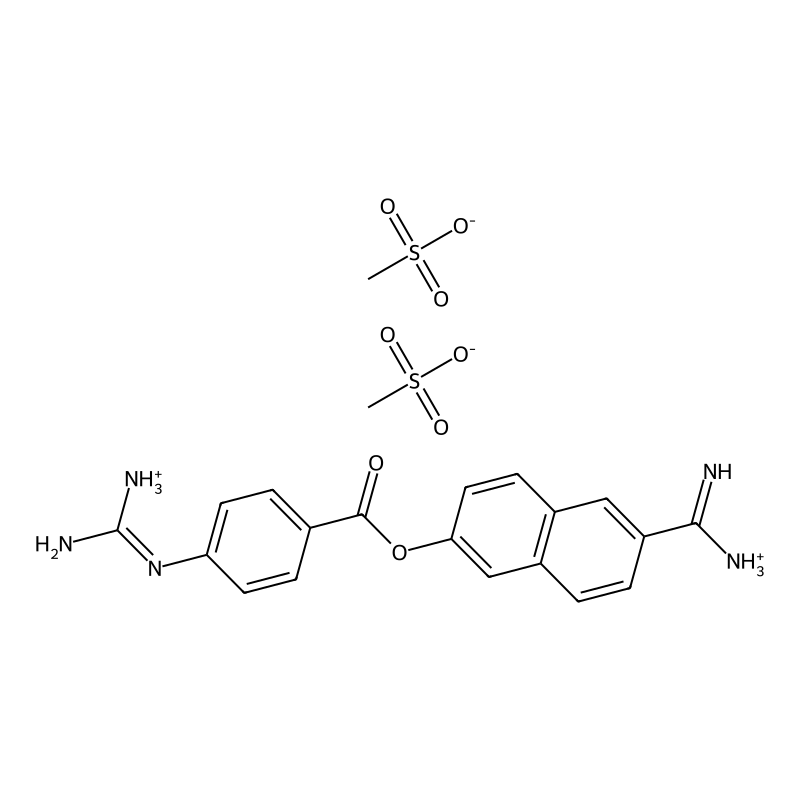

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nafamostat mesylate serine protease inhibitor mechanism of action

Core Mechanism of Action

Nafamostat mesylate (NM) is a slow tight-binding inhibitor that acts as a substrate analog, covalently trapping target serine proteases in a stable acyl-enzyme intermediate complex. This results in potent and effective inhibition [1].

The molecular mechanism involves NM being cleaved by the target serine protease, releasing 6-amidino-2-naphthol (6A2N) and leaving the 4-guanidinobenzoic acid (GBA) moiety covalently attached to the serine residue (Ser195) in the enzyme's active site. This binding disrupts the canonical catalytic triad (His57-Asp102-Ser195), permanently inactivating the enzyme [2]. The diagram below illustrates this process.

Primary Enzyme Targets and Effects

Nafamostat's therapeutic effects arise from its simultaneous inhibition of multiple protease systems. The table below summarizes its key molecular targets and the resulting physiological effects.

| Physiological System | Key Target Enzymes | Primary Inhibitory Effect & Outcome |

|---|---|---|

| Coagulation System | Thrombin, Factor Xa (FXa), Factor XIIa (FXIIa) [3] [4] | Potent anticoagulant; prevents fibrin clot formation; used during hemodialysis and extracorporeal circulation [1] [3]. |

| Kallikrein-Kinin System | Plasma Kallikrein [3] | Suppresses bradykinin production, reducing inflammation, vascular permeability, and hypotension [1]. |

| Complement System | Multiple complement system proteases [5] | Modulates inflammatory and immune responses [5]. |

| Pancreatic & Other Proteases | Trypsin, Plasmin, uPA, Thrombin [1] [2] [6] | Treats pancreatitis; investigated for anti-cancer (anti-invasion/metastasis) and antiviral (inhibits viral entry) effects [1] [6]. |

Quantitative Pharmacological Profile

The table below consolidates key quantitative data essential for research and experimental design.

| Parameter | Value / Range | Context / Notes |

|---|---|---|

| Molecular Formula & Weight | C19H17N5O2; 347.378 g/mol [1] | Free base form. |

| Half-Life (t1/2) | ~8 minutes (human); 5-8 minutes (various studies) [3] [7] | Very short duration of action. |

| Metabolism & Excretion | Hydrolyzed by hepatic carboxyesterase; metabolites (PGBA, AN) renally excreted [3] | PGBA: p-guanidinobenzoic acid; AN: 6-amidino-2-naphthol. |

| IC50 (Enzyme Inhibition) | Nanomolar range for multiple serine proteases [2] | uPA, FXIa, FXIIa, Matriptase. |

| In Vivo Dosage (Rat Models) | 0.5 mg/mL (IP, EHS) [5]; 1 mg/mL (IP, SCI) [8]; 10 mg/kg/day (IP, SCI) [8] | IP: Intraperitoneal; EHS: Exertional Heat Stroke; SCI: Spinal Cord Injury. |

| Clinical Dosage (Human Sepsis Trial) | 2.0 mg/kg/day (continuous IV infusion) [7] | Dissolved in 5% glucose; max concentration 10 mg/mL. |

Experimental Insights and Protocols

Key methodological approaches from recent studies demonstrate how to investigate NM's mechanisms and effects.

In Vitro Cell Protection Assay (HK-2 Cells)

- Objective: To evaluate NM's protective effect against aristolochic acid (AA)-induced nephrotoxicity [9].

- Protocol: HK-2 cells (human renal proximal tubular cells) were treated with NM across a concentration range (6.25 to 100 μM) for 1 hour prior to AA injury. Cell viability was assessed, with 50 μM identified as the optimal concentration, restoring cell survival to ~96% [9].

In Vivo Disease Modeling (Rat Heat Stroke)

- Objective: To assess the impact of NM on survival and coagulopathy in exertional heat stroke (EHS) [5].

- Protocol: An EHS model was established in SD rats using treadmill exercise in a climate chamber (40°C, 70% humidity). Rats received intraperitoneal injection of NM solution at 0.5 mg/kg after model induction. Outcomes included 72-hour survival analysis, hematological tests (platelet count, PT, APTT), and histopathological examination of thrombus formation in major organs [5].

Structural Biology (X-ray Crystallography)

- Objective: To elucidate the atomic-level inhibitory mechanism of NM against serine proteases [2].

- Protocol: The serine protease domain of urokinase-type plasminogen activator (uPA) was co-crystallized with NM or its hydrolysates. Crystals were grown using the sitting-drop vapor diffusion method at room temperature with a reservoir solution containing 2.0 M ammonium sulfate, 50 mM sodium citrate (pH 4.6), and 5% PEG400. Diffraction data were collected at a synchrotron facility, and structures were solved by molecular replacement [2].

Research Applications and Implications

- Therapeutic Repurposing: NM is a strong candidate for drug repurposing due to its known safety profile and multi-target mechanism. Promising areas include sepsis-associated coagulopathy (with ongoing Phase III trials) [7], acute kidney injury [9], central nervous system injuries [8], and as an antiviral for coronaviruses [1] [10].

- Tool Compound: Its broad-spectrum activity makes NM a useful tool compound for probing the role of serine proteases in various disease pathways, from coagulation and inflammation to cancer progression [6].

- Designing Improved Inhibitors: The structural insights from NM's binding mode, particularly the flipped conformation of His57, provide a blueprint for designing next-generation serine protease inhibitors with higher specificity and stability [2].

References

- 1. - Wikipedia Nafamostat [en.wikipedia.org]

- 2. Structural study of the uPA- nafamostat complex reveals a covalent... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Nafamostat Mechanism of Action [go.drugbank.com]

- 4. What is the mechanism Mesilate? of Nafamostat [synapse.patsnap.com]

- 5. This compound augments survival in rats afflicted by ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Tumor Effect of Synthetic Serine | SpringerLink Protease Inhibitor [link.springer.com]

- 7. Efficacy and safety of nafamostat mesilate for sepsis (EASNMS) [pmc.ncbi.nlm.nih.gov]

- 8. Delayed administration of this compound inhibits ... [jneuroinflammation.biomedcentral.com]

- 9. This compound Regulates Glycosylation to Alleviate ... [mdpi.com]

- 10. in the Real World: 5 Uses You'll Actually See... This compound [linkedin.com]

Nafamostat mesylate anticoagulation pharmacodynamics

Quantitative Pharmacodynamic & Pharmacokinetic Data

The tables below summarize core quantitative data from recent studies, which are essential for modeling and dose optimization.

Table 1: Pharmacokinetic/Pharmacodynamic Model Parameters in ECMO Patients [1]

| Parameter | Description | Value in Patient Circulation | Value in ECMO Circuit |

|---|---|---|---|

| IC₅₀ | Concentration for 50% of maximum inhibitory effect on aPTT reduction | 350 μg/L | 581 μg/L |

| Iₘₐₓ | Maximum inhibitory effect on aPTT reduction | 35.5% | 43.6% |

| Half-life | Elimination half-life | Approximately 8 minutes [2] | - |

| Best-Fit Model | Model describing Nafamostat's PK | Two-compartment model | - |

| PD Model | Model describing aPTT prolongation | Turnover model | - |

Table 2: Key Anticoagulant Targets and Inhibitory Effects [3] [2]

| Serine Protease Target | Reported Inhibitory Effect of Nafamostat |

|---|---|

| Factor IIa (Thrombin) | Strong inhibition [2] |

| Factor VIIa | Inhibition [3] |

| Factor Xa | Strong inhibition [2] |

| Factor XIIa | Strong inhibition [2] |

| Trypsin | Inhibition [3] |

| Phospholipase A2 | Inhibition [3] |

Mechanisms of Action and Broader Pharmacodynamics

Beyond its direct anticoagulant effects, research has uncovered other significant pharmacodynamic properties.

- Anticoagulant Activity: NM is a broad-spectrum serine protease inhibitor. Its short half-life of approximately 8 minutes allows for targeted anticoagulation within extracorporeal circuits, potentially reducing systemic bleeding risks compared to longer-acting agents like heparin [1] [2].

- Anti-inflammatory and Anti-fibrotic Effects: A 2025 study demonstrated that NM attenuates renal fibrosis by suppressing the IL-17/c-Fos signaling pathway. It also effectively antagonized harmful effects induced by Granzyme B (GZMB) and TGF-β, such as tubular cell injury, inflammatory responses, and partial epithelial-mesenchymal transition (p-EMT) in renal cells [4].

- Neuroprotective Effects: NM has shown significant neuroprotective effects in models of neurovascular ischemia. The mechanisms include attenuating serine protease activity, neuroinflammatory signaling, endoplasmic reticulum stress, and modulating survival pathways like BDNF/TrkB/ERK1/2/CREB [3].

Experimental Protocols and Methodologies

For your experimental design needs, here are detailed methodologies from the cited research.

PK/PD Analysis in ECMO Patients [1]

- Study Population: Adult patients (n=24) on VV- or VA-ECMO for respiratory/cardiac dysfunction.

- Dosing & Sampling: NM was infused at a starting dose of 15 mg/h through a stopcock before the ECMO pump. Blood samples were collected from both the patient's central venous catheter and the ECMO circuit at predefined times (pre-dose, 3, 6, 30, 120, 300, and 480 minutes post-dose).

- Analysis: PK and PD (aPTT response) profiles were derived using a nonlinear mixed-effects model (NONMEM), with the relationship described by a turnover model.

In Vitro Assessment of Membrane Adsorption [2]

- Setup: An in vitro dialysis circuit was created using a blood pump set at 80 mL/min and a filtrate pump at 1000 mL/h.

- Hemofilters: Three membrane types were tested: AN69ST, Polysulfone (PS), and Polymethylmethacrylate (PMMA).

- Procedure: NM was infused at 100 mg/h. Samples were collected from pre- and post-hemofilter sites, as well as from the filtrate, after the circuit reached equilibrium.

- Quantification: NM concentrations were measured using High-Performance Liquid Chromatography (HPLC) with a C18 column, UV detection at 260 nm, and a mobile phase of 0.1 M acetic acid-sodium 1-heptanesulfonate and acetonitrile (70:30).

Investigating Anti-fibrotic Mechanisms (In Vivo & In Vitro) [4]

- In Vivo Model: A murine unilateral ischemia-reperfusion injury (UIRI) model was used. NM (10 mg/kg) or saline was administered via intraperitoneal injection for 7 days, starting on day 4 post-injury. Kidneys and blood were collected for analysis of function, histopathology, and fibrotic deposition.

- In Vitro Model: Human proximal tubular epithelial (HK-2) cells were stimulated with TGF-β (2.5 ng/mL) or GZMB (5 μg/mL) for 24 hours, with and without NM co-incubation (100 μM). Outcomes were assessed via RNA sequencing, Western blot, qRT-PCR, and immunofluorescence.

Visualizing Workflows and Mechanisms

To help visualize the core experimental workflow for PK/PD analysis in ECMO and the multi-target mechanism of action, I have created the following diagrams using Graphviz.

Diagram 1: Workflow for PK/PD analysis of Nafamostat in ECMO patients.

Diagram 2: Core pharmacodynamic mechanisms and effects of Nafamostat.

Key Considerations for Research and Development

- Dosing Considerations: The PK/PD profile differs significantly between the systemic circulation and the extracorporeal circuit [1]. Dosing strategies should account for this, especially given NM's very short half-life.

- Material Interactions: The choice of circuit membrane is critical. AN69ST membranes adsorb Nafamostat significantly, reducing its post-filter concentration and anticoagulant effect, unlike PS or PMMA membranes [2].

- Emerging Clinical Applications: While traditionally used for anticoagulation in CRRT and ECMO, ongoing research is exploring its efficacy for sepsis (with an ongoing large-scale RCT in China, EASNMS trial) [5] [6] and for its anti-fibrotic and anti-inflammatory properties in chronic diseases like CKD [4].

References

- 1. Pharmacokinetic and pharmacodynamic analyses of nafamostat in... [pmc.ncbi.nlm.nih.gov]

- 2. AN69ST membranes adsorb nafamostat and affect the... mesylate [jintensivecare.biomedcentral.com]

- 3. attenuates the pathophysiologic sequelae of... This compound [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nafamostat mesilate attenuates renal fibrosis by... [frontiersin.org]

- 5. Efficacy and safety of nafamostat mesilate for sepsis ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of nafamostat mesilate for sepsis (EASNMS) [trialsjournal.biomedcentral.com]

Nafamostat mesylate TMPRSS2 inhibition mechanism

Detailed Mechanism of Action

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. For SARS-CoV-2 and other coronaviruses, its primary antiviral mechanism is the inhibition of the human host protease TMPRSS2 [1].

- Role of TMPRSS2 in Viral Entry: The SARS-CoV-2 virus enters human cells when its Spike (S) protein binds to the ACE2 receptor. Subsequently, TMPRSS2, located on the host cell surface, cleaves the S protein, a process known as "priming." This cleavage activates the S protein's fusion machinery, allowing the viral membrane to merge with the host cell membrane and release the viral genome inside the cell [2] [1].

- Inhibition by Covalent Binding: Nafamostat acts as a covalent inhibitor. Its guanidinium group is strongly attracted to acidic residues (Asp435, Glu389) near the TMPRSS2 catalytic center. This positioning allows its ester group to be attacked by the catalytic serine residue (Ser441), forming a stable, long-lived acyl-enzyme intermediate [3] [2] [4]. This covalent adduct physically blocks the protease active site, preventing it from processing the viral S protein and thereby halting viral entry [5].

The following diagram illustrates the sequential mechanism of TMPRSS2 inhibition by nafamostat.

Key Experimental Methods for Characterization

The inhibition mechanism and potency of nafamostat have been elucidated through several key experimental approaches. The following table outlines the core methodologies cited in the literature.

| Method | Application | Key Findings |

|---|---|---|

| Molecular Dynamics (MD) Simulations [2] | Simulate spontaneous binding of nafamostat to TMPRSS2 from random starting positions. | Confirmed catalytic site as native binding pocket; revealed binding driven by electrostatic attraction, stabilized by van der Waals forces and hydrogen bonds [2]. |

| FRET-Based Enzymatic Assay [6] | High-throughput screening and potency (IC₅₀) determination against recombinant TMPRSS2. | Quantified inhibition potency; used for structure-activity relationship studies during drug optimization [6]. |

| Cell-Based Fusion Assay [2] | Quantify inhibition of S protein-mediated membrane fusion in cells expressing ACE2 and TMPRSS2. | Demonstrated nafamostat potently blocks viral membrane fusion at significantly lower concentrations than camostat [2]. |

| In Vitro Antiviral Assay [6] [1] | Measure inhibition of live SARS-CoV-2 infection in human cell lines (e.g., Calu-3). | Determined EC₅₀ values (1-10 nM); established nafamostat as one of the most potent in vitro antivirals against SARS-CoV-2 [1]. |

The workflow for the computational and experimental validation of nafamostat is summarized below.

Pharmacological and Clinical Context

- Pharmacokinetics: Nafamostat has an extremely short plasma half-life (5-23 minutes) and is rapidly broken down by esterases in the blood into inactive metabolites [1]. This necessitates administration via continuous intravenous infusion to maintain effective plasma concentrations [1].

- Clinical Efficacy Evidence: While in vitro potency is exceptional, robust clinical evidence for its efficacy in treating COVID-19 is still being gathered. A 2024 systematic review and meta-analysis of randomized clinical trials concluded that the current evidence is insufficient to demonstrate a mortality benefit [7]. However, its established anticoagulant properties offer a potential dual benefit in treating COVID-19, which is often associated with thrombotic complications [8] [1].

- Emerging Developments: Research continues to evolve, exploring nafamostat's potential in new forms. A notable 2025 study reported a novel orally available bispecific inhibitor, TMP1, designed to simultaneously target both TMPRSS2 and the viral Main protease (Mpro), showing broad-spectrum anti-coronavirus efficacy in animal models [6].

References

- 1. for Treatment of COVID-19 in Hospitalised... This compound [link.springer.com]

- 2. Spontaneous binding of potential COVID-19 drugs ... [pmc.ncbi.nlm.nih.gov]

- 3. Difference in the inhibitory mechanism against TMPRSS2 ... [pubs.rsc.org]

- 4. [PDF] Molecular mechanism of inhibiting the... | Semantic Scholar [semanticscholar.org]

- 5. Structural insights and inhibition of mechanism by... TMPRSS 2 [pubmed.ncbi.nlm.nih.gov]

- 6. An orally available Mpro/TMPRSS2 bispecific inhibitor with ... [nature.com]

- 7. for the treatment of COVID-19 in adults... TMPRSS 2 inhibitors [findanexpert.unimelb.edu.au]

- 8. (PDF) RAndomized Clinical Trial Of NAfamostat , A Potent... Mesylate [academia.edu]

Nafamostat mesylate pharmacokinetics metabolism

Pharmacokinetic Properties & Quantitative Data

| Parameter | Value | Notes / Conditions |

|---|---|---|

| Elimination Half-life (t1/2) | ~8 minutes (in plasma) [1], 1.39 hours (in rats) [2], 0.63 minutes (Plasma esterase half-life in PBPK model) [3] | Extremely short plasma half-life due to rapid hydrolysis by esterases [1] [3]. |

| Volume of Distribution (Vss) | 11.66 L/kg (Predicted) [3] | Suggests extensive tissue distribution. |

| Blood-to-Plasma Ratio | 1.19 (Predicted) [3] | - |

| Fraction Unbound (fu) | 0.46 (Predicted) [3] | - |

| Oral Bioavailability | 0.95% - 1.59% (in rats) [2] | Very low due to high first-pass metabolism and instability in the GI tract. |

| Primary Metabolic Pathway | Hydrolysis by carboxylesterases (CES) and arylesterases in blood, plasma, and liver [2] [3] [4] | - |

| Key Metabolites | 6-amidino-2-naphthol (6-AN) and p-guanidinobenzoic acid (p-GB) [2] [3] | p-GB is a primary active moiety for some indications [3]. |

| Clearance Pathways | Enzyme kinetics (CES2), Plasma esterases, Additional systemic clearance [3] | - |

| Renal Clearance (CLR) | 0.56 L/h (Estimated in PBPK model) [3] | - |

| Pharmacokinetic (PK) / Pharmacodynamic (PD) Relationship (from ECMO Patient Study) [1] | | :--- | :--- | :--- | | Sample Source | Parameter | Value | | Patient (Systemic) | IC50 (for aPTT prolongation) | 350 μg/L | | | Imax (Maximum inhibitory effect on aPTT reduction) | 35.5% | | ECMO Circuit | IC50 (for aPTT prolongation) | 581 μg/L | | | Imax (Maximum inhibitory effect on aPTT reduction) | 43.6% |

Analytical Methodology for Nafamostat Quantification

Quantifying nafamostat in biological fluids is challenging due to its high polarity and rapid hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective method.

| Aspect | Details |

|---|---|

| Core Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] |

| Sample Preparation | Solid Phase Extraction (SPE) is critical. Optimal recovery achieved with:

- Washing: 0.1% aqueous formic acid

- Elution: Methanol [2]

- Average Recovery: >82.58% for nafamostat, 75.28% for internal standard (13C6-nafamostat) [2] | | Mass Spectrometry | - Ionization Mode: Positive electrospray

- Precursor Ion: [M + 2H]²⁺ at m/z 174.4

- Product Ion: m/z 165.8 [2] | | Chromatography | - Retention Time: ~1.17 minutes [2] | | Assay Performance | - Lower Limit of Quantification (LLOQ): 0.5 ng/mL in rat plasma [2] |

Metabolic Pathways and PBPK Modeling

The following diagrams illustrate nafamostat's metabolic pathway and the workflow for PBPK model development, which helps predict its pharmacokinetic behavior.

Nafamostat is hydrolyzed by esterases into its two primary metabolites [2] [3] [4].

Workflow for developing a PBPK model to predict nafamostat's pharmacokinetics [3].

Research Applications and Clinical Implications

Extracorporeal Circuits (ECMO/CRRT): Nafamostat is often infused directly into the extracorporeal circuit for regional anticoagulation [1]. The significant difference in its pharmacodynamic effects between the ECMO circuit and the patient's systemic circulation (IC50 of 581 μg/L vs. 350 μg/L) underscores the importance of location-specific monitoring for optimizing therapy and minimizing bleeding risk [1].

Antiviral Research (e.g., COVID-19): PBPK modeling suggests that continuous intravenous infusion regimens can maintain nafamostat concentrations in the lung above levels required to inhibit the TMPRSS2 protein and block SARS-CoV-2 entry [3]. The active moiety p-Guanidinobenzoic acid (p-GB) is primarily responsible for this inhibitory activity [3].

References

- 1. Frontiers | Pharmacokinetic and pharmacodynamic analyses of... [frontiersin.org]

- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease ... [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the systemic exposure and lung concentration of ... [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Human Blood Arylesterases and Liver ... [sciencedirect.com]

Nafamostat mesylate in vitro antiviral activity

Quantitative Antiviral Activity Data

| Parameter | Details |

|---|---|

| Reported IC₅₀ / EC₅₀ values | 1–10 nM (EC₅₀ in Calu-3 cells) [1]; 2.2 nM (IC₅₀) [1] |

| Primary Mechanism of Action | Inhibition of host transmembrane protease serine 2 (TMPRSS2), preventing viral spike protein priming and cellular entry [2] [1]. |

| Comparative Potency | More potent than Remdesivir (IC₅₀ 1,300 nM), Molnupiravir (IC₅₀ 1,965 nM), and Nirmatrelvir (IC₅₀ 176.5 nM) in human lung cell models [1]. |

| Relevant Achievable Concentration | Steady-state blood concentrations of 30–240 nM are achievable with continuous IV infusion (0.1–0.2 mg/kg/h), well above the IC₅₀ [1]. |

Experimental Protocols for In Vitro Assessment

The core methodology for evaluating nafamostat's antiviral activity involves a cell-based infection model. The following workflow outlines a typical experiment using human lung-derived cell lines.

Diagram of the core in vitro antiviral assay workflow.

Key Experimental Components

Based on the literature, here are the critical elements of the experimental protocol [1]:

- Cell Line: The preferred model is the human lung epithelium-derived Calu-3 cell line. This model is physiologically relevant as it endogenously expresses the ACE2 receptor and TMPRSS2, which are crucial for the SARS-CoV-2 entry pathway that nafamostat blocks.

- Virus Strain: Experiments utilize the SARS-CoV-2 virus.

- Assay Type: Antiviral activity is typically measured by a virus yield reduction assay. After the incubation period, the viral titer in the cell culture supernatant is quantified. Common methods include plaque assays or RT-qPCR to measure viral RNA copies. The reduction in viral titer in nafamostat-treated groups compared to the untreated control is used to calculate the half-maximal effective concentration (EC₅₀).

Mechanism of Antiviral Action

Nafamostat mesylate exerts its antiviral effect not by targeting the virus directly, but by inhibiting a critical host cell serine protease. The diagram below illustrates this mechanism and the experimental logic for confirming it.

Diagram of nafamostat's mechanism and its experimental confirmation.

The primary mechanism involves the inhibition of the host enzyme TMPRSS2. This protease is essential for cleaving the viral spike protein, a step required for the virus to fuse with the host cell membrane and enter the cell [2] [1]. By blocking TMPRSS2, nafamostat prevents the virus from entering human lung cells.

The potency of nafamostat and its specificity for the TMPRSS2-dependent entry pathway can be confirmed through several experimental approaches [1]:

- Cell Viability Assays (e.g., WST-8): These are crucial to confirm that the reduction in viral titer is due to antiviral activity and not nafamostat-induced cytotoxicity in the host cells [3].

- Direct Protease Inhibition Assays: These biochemical assays measure the ability of nafamostat to directly inhibit the enzymatic activity of TMPRSS2.

- Split-Protein-Based Cell-Cell Fusion Assay: This specific assay can demonstrate that nafamostat blocks membrane fusion mediated by the SARS-CoV-2 spike protein and TMPRSS2, providing direct evidence for this entry pathway inhibition [2].

Research Implications & Combination Therapy

The high in vitro potency of nafamostat, combined with its unique host-targeted mechanism, makes it a promising candidate for repurposing. Its action is independent of viral replication, making it potentially effective against a broad range of SARS-CoV-2 variants. Furthermore, its established anticoagulant and anti-inflammatory effects may provide additional benefits in treating the thrombotic complications and severe inflammation observed in advanced COVID-19 [4] [2]. Research has also explored its use in combination with other antivirals, such as favipiravir (an RNA polymerase inhibitor), to simultaneously block viral entry and replication [2].

References

- 1. for Treatment of COVID-19 in Hospitalised... This compound [pmc.ncbi.nlm.nih.gov]

- 2. treatment in combination with favipiravir for... This compound [ccforum.biomedcentral.com]

- 3. prevents metastasis and dissemination of... This compound [spandidos-publications.com]

- 4. attenuates the pathophysiologic sequelae of... This compound [pmc.ncbi.nlm.nih.gov]

Nafamostat mesylate NF-κB signaling pathway inhibition

Mechanisms of NF-κB Pathway Inhibition

Nafamostat mesylate (NM) inhibits the canonical (classical) NF-κB pathway [1] [2] [3]. The core mechanism involves NM blocking the activation of the IκB kinase (IKK) complex, which is pivotal in the pathway's activation [4] [5]. This inhibition prevents the critical downstream steps of IκBα phosphorylation and degradation, thereby trapping NF-κB complexes (typically the p50-RelA heterodimer) in the cytoplasm and preventing their nuclear translocation to activate target genes [4].

The following diagram illustrates this mechanism and its biological consequences:

Diagram 1: this compound inhibits the canonical NF-κB pathway by blocking IKK complex activation, preventing the expression of pro-disease genes.

Summary of Key Experimental Findings

The table below summarizes the therapeutic effects of this compound mediated by NF-κB inhibition across different experimental models.

Table 1: Experimental Evidence for this compound's Effects via NF-κB Inhibition

| Disease Model | Key Findings Related to NF-κB Inhibition | Downstream Effects | Reference |

|---|---|---|---|

| Colorectal Cancer | Abrogated constitutive NF-κB activation; inhibited phosphorylation of IκBα and nuclear translocation of p65. | Inhibited cancer cell proliferation, invasion, migration; induced apoptosis; enhanced sensitivity to oxaliplatin. | [4] |

| Pancreatic Cancer | Blocked NF-κB activation; reduced activity of phosphorylated IκBα. | Inhibited cancer cell adhesion, invasion; increased anoikis; suppressed VEGF, MMP-9, and ICAM-1. | [5] |

| Neuroblastoma | Decreased NF-κB expression levels (per Western blot analysis). | Inhibited cancer cell migration and invasion; reduced VEGF production. | [6] |

| Chronic Kidney Disease (CKD) | Renoprotective effects linked to suppression of the IL-17/c-Fos signaling pathway (a pathway known to interact with NF-κB). | Attenuated renal fibrosis; improved renal function; reduced tubular injury and mitochondrial dysfunction. | [7] |

Detailed Experimental Protocols

To investigate the inhibition of the NF-κB pathway by this compound, researchers typically employ a combination of in vitro and in vivo experiments. Key methodological details are outlined below.

Table 2: Key Experimental Protocols for Studying NF-κB Inhibition

| Method Category | Specific Assay | Typical Protocol Summary | Application in Nafamostat Studies | | :--- | :--- | :--- | :--- | | In Vitro Cell Culture | Cell Treatment | Human cancer cell lines (e.g., CRC, pancreatic, neuroblastoma) are cultured and treated with NM (common concentrations: 50-100 µM) for 24 hours. | Used to assess direct cellular responses to NM. | [4] [5] [6] | | Protein Analysis | Western Blotting | Cytoplasmic and nuclear protein extracts are analyzed using antibodies against NF-κB pathway components (e.g., p65, IκBα, phosphorylated IκBα). Actin is used as a loading control. | To confirm inhibition of IκBα phosphorylation and reduced nuclear p65. | [4] [6] | | Functional Assays | Cell Migration/Invasion Assay | A "wound" is created in a confluent cell monolayer. NM's effect on cell migration into the wound is measured over 24-48 hours. | To demonstrate that NF-κB inhibition impairs metastatic potential. | [6] | | | ELISA | Cell culture supernatants are analyzed to quantify secretion of NF-κB target proteins like VEGF. | To link NF-κB inhibition to reduced angiogenesis. | [6] | | In Vivo Models | Subcutaneous Tumor / Metastasis Models | Mice are injected with cancer cells and treated with NM (e.g., 10 mg/kg, intraperitoneally). Tumor growth, metastasis, and survival are monitored. | To validate anti-tumor and anti-metastatic efficacy in vivo. | [7] [4] [5] |

Implications for Therapeutic Development

The evidence suggests that this compound has significant therapeutic potential. Its ability to target the NF-κB pathway makes it a promising candidate for drug repurposing in oncology, particularly as an adjunct therapy to overcome chemoresistance [4] [5]. Furthermore, its anti-fibrotic effects in models of chronic kidney disease highlight its potential applicability beyond oncology [7].

The experimental protocols provide a robust framework for researchers aiming to further investigate the mechanistic actions of NM or explore its efficacy in other NF-κB-driven pathologies.

References

- 1. NF-κB Signaling [cellsignal.com]

- 2. NF-kB pathway overview [abcam.com]

- 3. NF-κB [en.wikipedia.org]

- 4. of the Inhibition - NF by κB mesilate suppresses... pathway nafamostat [pubmed.ncbi.nlm.nih.gov]

- 5. mesilate can prevent adhesion, invasion and peritoneal... Nafamostat [link.springer.com]

- 6. prevents metastasis and dissemination of... This compound [spandidos-publications.com]

- 7. Frontiers | Nafamostat mesilate attenuates renal fibrosis by... [frontiersin.org]

Nafamostat mesylate VEGF inhibition mechanism cancer research

Molecular Mechanism of VEGF Inhibition

The anti-metastatic effect of nafamostat mesylate is linked to its inhibition of the NF-κB pathway, leading to reduced VEGF production. The table below summarizes the core experimental findings.

| Aspect | Experimental Finding |

|---|---|

| Cell Migration & Invasion | Significantly inhibited migration and invasion of Neuro-2a murine neuroblastoma cells in a wound healing assay [1] [2]. |

| Cell Proliferation | No significant effect on Neuro-2a cell proliferation after 24 hours of treatment [1] [2]. |

| VEGF Production | Exposure to this compound resulted in decreased VEGF levels in cell culture supernatants, as measured by ELISA [1] [2]. |

| Key Signaling Pathway | Decreased expression levels of NF-κB, a key regulator of VEGF, were observed via western blotting [1]. |

The following diagram illustrates this mechanism and the experimental workflow used for validation.

Mechanism and experimental validation of this compound's anti-metastatic effect.

Detailed Experimental Protocols

Key methodologies from the neuroblastoma study are detailed below for replication.

Cell Migration and Invasion: Wound Healing Assay

- Cell Line: Murine neuroblastoma cell line Neuro-2a [1].

- Culture Conditions: Maintained in RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) [1].

- Procedure:

- Seed (5 \times 10^6) cells onto a 6-well plate to create a 90% confluent cell monolayer [1].

- Scratch the monolayer with a pipette tip to create a "wound" [1].

- Wash the well with media to remove detached cells [1].

- Add fresh medium containing this compound at concentrations of 10 µM and 50 µM [1].

- Incubate cells for 24 hours [1].

- Capture images of the wound at 0 and 24 hours using a light microscope to quantify cell migration into the scratched area [1].

Analysis of VEGF Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)

- Procedure:

- Seed (1.5 \times 10^5) Neuro-2a cells onto a 6-well plate and incubate for 24 hours [1].

- Treat cells with 50 µM this compound for 24 hours [1].

- Harvest the cell culture supernatant after the incubation period [1].

- Analyze VEGF concentration in the supernatant using a commercial Quantikine ELISA kit (e.g., R&D Systems, cat. no. MMV00) according to the manufacturer's instructions [1].

Analysis of NF-κB Expression: Western Blotting

- Protein Extraction:

- Protein Detection:

- Quantify protein concentration using a BCA assay [1].

- Load 40 µg of protein per lane and separate by electrophoresis on a 10% SDS-polyacrylamide gel [1].

- Transfer proteins from the gel to a PVDF membrane using a semi-dry transfer apparatus [1].

- Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature [1].

- Incubate with primary antibodies against NF-κB (e.g., Cell Signaling Technology, #8242) and actin (as a loading control, e.g., Sigma-Aldrich, A2066) at 4°C overnight [1].

- Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [1].

- Detect bound antibodies using a chemiluminescence reagent and visualize with a digital imaging system [1].

In Vivo Metastasis Model

The in vivo evidence supporting nafamostat's anti-metastatic effect comes from a mouse model of hematogenous dissemination [1].

- Animal Model: Eight-week-old female A/J mice [1].

- Model Establishment: Inject (1 \times 10^6) Neuro-2a cells into the lateral tail vein to simulate hematogenous spread [1].

- Evaluation: The study concluded that this compound prevented metastasis and dissemination in this model, correlating with the in vitro findings of VEGF inhibition [1].

Research Context and Further Directions

This compound is a synthetic serine protease inhibitor already approved in some countries for treating pancreatitis and disseminated intravascular coagulation [1] [3] [4]. Its known anti-cancer properties involve inhibiting the NF-κB signaling pathway [3].

- Beyond Neuroblastoma: Research indicates nafamostat can also prevent adhesion, invasion, and peritoneal dissemination in pancreatic cancer through NF-κB inhibition [3].

- Broader Research Applications: The described experimental protocols provide a validated framework for exploring nafamostat's efficacy in other cancer types.

References

- 1. prevents metastasis and dissemination of... This compound [spandidos-publications.com]

- 2. prevents metastasis and dissemination of... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/medicine-and-dentistry/nafamstat-mesilate [sciencedirect.com]

- 4. - Wikipedia Nafamostat [en.wikipedia.org]

Nafamostat mesylate hemodialysis anticoagulation protocol

Introduction to Nafamostat Mesylate

This compound is a synthetic serine protease inhibitor recognized for its potent anticoagulant activity and very short half-life of approximately 5 to 8 minutes [1] [2]. It acts by inhibiting key enzymes in the coagulation cascade, including factors XIIa, Xa, and thrombin, without relying on antithrombin III [1]. It is also cleared by hemodialysis itself [3]. These properties make it particularly suitable for hemodialysis patients with active bleeding, a high bleeding tendency, or those in a perioperative state, where conventional anticoagulants like heparin are contraindicated [1] [2].

Mechanism of Action

The anticoagulant effect of this compound is multifaceted. The flowchart below illustrates its pathway and key actions in the bloodstream.

Diagram 1: Mechanism of action and pharmacokinetics of this compound.

Dosing and Administration Protocol

A one-size-fits-all dosing strategy is not recommended. The following workflow outlines a patient-specific approach for initiating and adjusting this compound.

Diagram 2: Clinical workflow for patient-specific dosing and adjustment of this compound.

The initial and adjusted dosing should be guided by a structured protocol and predictive factors, as summarized in the tables below.

Table 1: Protocol for Dose Initiation and Adjustment [2]

| Parameter | Protocol Detail |

|---|---|

| Initial Dosing | 20-40 mg/h, infused continuously into the arterial line. Common institutional starting doses are 12.5 mg/h, 25 mg/h, or 37.5 mg/h. |

| Solution Preparation | Dissolved in 5% glucose injection. |

| Dose Adjustment | Based on visual clotting score and bleeding events at the end of each dialysis session. |

| Dose Increase | Increase by 12.5 mg/h if excessive clotting is observed in the circuit. |

| Dose Decrease | Decrease by 12.5 mg/h if bleeding is observed. |

Table 2: Key Predictors for Nafamostat Dose in a Predictive Model [2] A 2025 study developed a model to predict the optimal dose, identifying the following key features:

| Predictor Variable | Effect on Nafamostat Dose | Coefficient (95% CI) | P-value |

|---|---|---|---|

| Oral Anticoagulant Use | Lower Dose | -14.20 (-18.28 to -10.12) | < 0.001 |

| Age | Lower Dose | -0.13 (-0.19 to -0.08) | < 0.001 |

| Dry Body Weight | Higher Dose | 0.15 (0.09 to 0.22) | < 0.001 |

| Hemoglobin Level | Higher Dose | 1.13 (0.51 to 1.76) | < 0.001 |

Efficacy and Safety Data

Clinical studies directly compare this compound against other regional anticoagulants like citrate.

Table 3: Comparison of this compound vs. Regional Citrate Anticoagulation [3] This 2025 retrospective single-center study compared 651 hemodialysis sessions (362 with NM, 289 with citrate).

| Outcome Measure | This compound | Citrate Anticoagulation | P-value / Odds Ratio (OR) |

|---|---|---|---|

| Premature dialysis due to clotting | 0.84% | 5.19% | P = 0.001 |

| Risk of major clotting | Reference (Lower) | OR: 0.063 (CI: 0.008-0.475) | P = 0.007 |

| Major bleeding events | No increase | No increase | Not Significant |

Practical Implementation Notes

- Filter Longevity: Studies have shown that this compound can extend the lifespan of hemodialysis filters [1]. One study in continuous veno-venous hemodialysis (CVVHD) reported a median filter survival of 21.8 hours without major bleeding complications [4].

- Adverse Reactions: While generally well-tolerated in the studied populations, potential adverse reactions can include allergic reactions, nausea, and vomiting [1] [2]. Hyperkalemia and hyponatremia were not reported as common issues [1].

- Economic Considerations: In some regions, such as China, this compound is included in national medical insurance catalogs, making it a more cost-effective option compared to citrate, which may need to be purchased out-of-pocket [3].

Conclusion

This compound is a valuable and effective anticoagulant for hemodialysis patients at high risk of bleeding. Its short half-life and regional effect provide a superior safety profile by minimizing systemic anticoagulation. Recent evidence suggests it may offer better efficacy in preventing circuit clotting compared to regional citrate [3], and the development of predictive dosing models promises more personalized and effective therapy in the future [2].

References

- 1. has advantages as an Nafamostat for... mesylate anticoagulant [pmc.ncbi.nlm.nih.gov]

- 2. Development of a predictive model for nafamostat dosing in... mesylate [bmcnephrol.biomedcentral.com]

- 3. versus regional citrate Nafamostat for... mesylate anticoagulation [pmc.ncbi.nlm.nih.gov]

- 4. mesilate as an Nafamostat during... | DrugBank Online anticoagulant [go.drugbank.com]

Nafamostat mesylate administration ECMO anticoagulation

Introduction and Mechanism of Action

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor approved in several Asian countries for anticoagulation during extracorporeal membrane oxygenation (ECMO) and continuous renal replacement therapy (CRRT) [1] [2]. Its primary advantage lies in its extremely short half-life of approximately 8 minutes, which enables regional anticoagulation within the ECMO circuit while minimizing systemic anticoagulation effects and bleeding risk [1] [2]. This property makes it particularly suitable for patients with a high risk of bleeding, a common and serious complication during ECMO support [3] [4].

The drug exerts its anticoagulant effect by competitively inhibiting multiple key serine proteases in the coagulation cascade, including thrombin (Factor IIa), Factor Xa, Factor XIIa, and kallikrein [2]. By inhibiting these enzymes, NM prevents the formation of fibrin clots within the extracorporeal circuit. Its mechanism is independent of antithrombin, distinguishing it from heparin, and it is rapidly hydrolyzed in the bloodstream by hepatic carboxyesterase into inactive metabolites, primarily p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are renally excreted [2].

Key Pharmacokinetic and Pharmacodynamic Data

Recent prospective studies have quantitatively characterized the PK/PD relationship of NM in ECMO patients, revealing significant differences between the systemic circulation and the ECMO circuit itself [1] [5] [6]. The tables below summarize the critical quantitative data.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Nafamostat in ECMO

| Parameter | Systemic Circulation (Patient) | ECMO Circuit |

|---|---|---|

| Best-Fit PK Model | Two-compartment model [1] [5] | Two-compartment model [1] [5] |

| Maximum Inhibitory Effect (Imax) on aPTT reduction | 35.5% [1] [5] | 43.6% [1] [5] |

| Half-Maximal Inhibitory Concentration (IC50) | 350 μg/L [1] [5] | 581 μg/L [1] [5] |

| Typical Starting Dose | --- | 15 mg/h (or ~0.2-0.5 mg/kg/hr) [1] [3] |

| Target aPTT | 40-80 seconds [1] | 60-90 seconds [3] |

Table 2: Key Efficacy and Safety Outcomes from Clinical Studies

| Study Type | Filter/Circuit Lifespan | Bleeding & Thrombotic Events | Transfusion Requirements |

|---|---|---|---|

| NM in CRRT (Randomized) | 31.7 ± 24.1 hrs (vs. 19.5 ± 14.9 hrs in no-anticoagulant group) [7] | No significant difference in major bleeding [7] | No significant difference in transfusion frequency [7] |

| NM in ECMO (Retrospective) | Longer oxygenator use vs. heparin group [4] | Fewer hemorrhagic complications vs. heparin [4] | Lower daily transfusion volumes (pRBC, FFP, cryo) vs. heparin [4] |

| NM for VA-ECMO (Retrospective) | N/A | Lower aPTT in patient vs. ECMO circuit, confirming regional effect [3] | N/A |

Experimental Protocols and Methodologies

Clinical Dosing and Administration Protocol

The following workflow outlines the standardized procedure for NM administration and monitoring in ECMO, derived from recent clinical studies [1] [3].

Key Procedural Details:

- Infusion Setup: NM is continuously infused through a dedicated stopcock installed in the drainage line upstream of the ECMO pump. This placement is critical for ensuring the drug mixes with the blood and exerts its anticoagulant effect before the blood reaches the pump and oxygenator [1] [3].

- Dosing: The starting dose is typically 15 mg/hour (approximately 0.2-0.5 mg/kg/hour) without a bolus injection [1] [3]. The dose is then titrated based on target aPTT values.

- Circuit Priming: For initial circuit setup, filters and tubing can be primed with a solution containing 20 mg of NM in 500 mL of normal saline [7].

Protocol for Pharmacokinetic/Pharmacodynamic Sampling

A recent prospective study established a robust methodology for PK/PD model development [1] [5]. The experimental workflow for this protocol is as follows:

Key Methodological Details:

- Sampling Sites: Blood samples for PK/PD analysis must be collected from two distinct sites: the patient's central venous catheter (representing systemic concentration) and the ECMO circuit after the oxygenator (representing circuit concentration) [1] [5].

- Sampling Schedule: Planned sampling times for a rich PK profile include pre-dose (trough) and at 3, 6, 30, 120, 300, and 480 minutes after infusion start or dose change [5].

- Bioanalysis: NM concentrations in plasma are quantified using high-performance liquid chromatography (HPLC). Activated partial thromboplastin time (aPTT) is measured simultaneously using standard coagulation analyzers [1].

- Data Analysis: Population PK/PD models are developed using nonlinear mixed-effects modeling (e.g., with NONMEM or Monolix). The PK of NM is best described by a two-compartment model, and its effect on aPTT is modeled using an inhibitory turnover model [1] [5] [6].

Safety and Monitoring Considerations

While NM reduces bleeding risk, vigilant monitoring is essential. Key safety considerations include:

- Hyperkalemia: NM has been associated with hyperkalemia, potentially by inhibiting amiloride-sensitive sodium channels in the renal collecting ducts, which subsequently impairs potassium secretion [2]. Serum potassium levels should be monitored closely.

- Anaphylaxis: Cases of anaphylaxis have been reported and require immediate cessation of the infusion and appropriate medical management [2].

- Other Adverse Effects: Agranulocytosis has been reported as a potential adverse effect, necessitating periodic monitoring of complete blood counts during prolonged therapy [2].

Conclusion

This compound is a valuable anticoagulant for ECMO, particularly in patients with a high risk of bleeding. Its unique PK/PD profile, characterized by a short half-life and distinct effects in the systemic circulation versus the ECMO circuit, allows for effective regional anticoagulation. The protocols and data summarized here provide a foundation for researchers and clinicians to optimize its use and for drug development professionals to design future clinical trials aimed at further validating its efficacy and safety.

References

- 1. Frontiers | Pharmacokinetic and pharmacodynamic analyses of... [frontiersin.org]

- 2. Nafamostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The role of nafamostat mesilate as a regional anticoagulant ... [pmc.ncbi.nlm.nih.gov]

- 4. Use of Nafamostat Mesilate as an Anticoagulant during Extracorporeal... [pmc.ncbi.nlm.nih.gov]

- 5. comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. comparing central vein and ECMO machine samples [pubmed.ncbi.nlm.nih.gov]

- 7. Nafamostat Mesilate as an Anticoagulant During ... [pmc.ncbi.nlm.nih.gov]

Nafamostat mesylate preventing post-ERCP pancreatitis protocol

Clinical Evidence and Efficacy Data

The efficacy of nafamostat mesylate for PEP prophylaxis is supported by several clinical studies, which are summarized in the table below.

| Study Type / Focus | Patient Population | Nafamostat Protocol | Key Efficacy Findings | Reported Risk Ratio (RR) / Incidence |

|---|---|---|---|---|

| Single RCT [1] | 704 patients | 20 mg in 500 mL 5% dextrose, continuous infusion | Significant reduction in PEP incidence | 3.3% vs. 7.4% (Control); P=0.018 |

| Systematic Review & Meta-Analysis (9 RCTs, n=3,321) [2] | Mixed risk | Mostly 20 mg or 50 mg infusions | 50% lower risk of PEP overall | RR: 0.50 (95% CI: 0.36–0.68) |

| Subgroup: Low-Risk Patients [2] | Low-risk for PEP | Mostly 20 mg or 50 mg infusions | Pronounced protective effect | RR: 0.34 (95% CI: 0.21–0.55) |

| Subgroup: Mild PEP [2] | Patients with mild PEP | Mostly 20 mg or 50 mg infusions | Significant reduction in mild cases | RR: 0.49 (95% CI: 0.36–0.69) |

| Subgroup: Moderate/Severe PEP [2] | Patients with mod./sev. PEP | Mostly 20 mg or 50 mg infusions | Benefit not statistically significant | RR: 0.62 (95% CI: 0.34–1.14) |

| Retrospective Cohort (High-risk patients) [3] | 350 high-risk patients | 20 mg in 500 mL 5% dextrose, infusion started after ERCP over 6 hrs | Not effective in preventing PEP onset; but reduced severity | PEP incidence: 17.4% vs. 10.3% (Control); P=0.168; Significant reduction in moderate-to-severe PEP (OR: 0.30) |

Proposed Prophylaxis Protocol for PEP

The following protocol is synthesized from the analyzed clinical studies, particularly the single-center RCT [1] and the retrospective cohort study [3].

Patient Selection and Indications

- Target Population: Consider for patients undergoing ERCP, with particular attention to those at high risk for PEP. Risk factors include [1] [3]:

- Young age (e.g., <40 or <50 years)

- Suspected sphincter of Oddi dysfunction

- History of acute pancreatitis

- Difficult cannulation (e.g., >10 minutes)

- Pancreatic duct injection (especially ≥5 times)

- Precut sphincterotomy or endoscopic papillary balloon dilation (EPBD)

- Contraindications: Known hypersensitivity to this compound.

Reconstitution and Administration

- Dosage: The most common dose studied is 20 mg [1] [3]. A 50 mg dose has also been used effectively in some trials [2].

- Diluent: 500 mL of 5% dextrose solution [1] [3].

- Infusion Rate: Administer as a continuous intravenous infusion. The total volume should be infused over 6 hours [3].

- Timing of Initiation:

Monitoring and Assessment

- Clinical Monitoring: Monitor for signs of hypersensitivity or other adverse events during and after infusion.

- Laboratory Diagnosis of PEP:

- Severity Grading (Based on length of hospitalization) [3]:

- Mild: 2-3 days.

- Moderate: 4-9 days.

- Severe: ≥10 days, or with complications (necrosis, pseudocyst, need for intervention).

Mechanism of Action

This compound is a broad-spectrum synthetic serine protease inhibitor [4] [5]. Its primary mechanism in preventing pancreatitis is believed to be the inhibition of proteolytic enzymes like trypsin, which play a key role in the autodigestive process that initiates and propagates acute pancreatitis [4] [6].

Beyond trypsin inhibition, nafamostat also exerts potent anti-inflammatory effects. It can attenuate signaling through the canonical NF-κB pathway, a key driver of inflammation, and may modulate other pathways involving proteases like thrombin and kallikrein, which are involved in coagulation and inflammation [4] [5]. The following diagram illustrates its multi-targeted mechanism of action.

Discussion and Key Considerations for Application

- Efficacy Profile: The evidence strongly supports that nafamostat reduces the overall incidence of PEP, with a particularly strong effect in low-risk patients and for preventing mild cases [2]. Its benefit in preventing moderate-to-severe PEP is less certain and requires further investigation [2].

- Administration Timing: While traditionally given during the peri-procedural period, post-procedural administration in identified high-risk patients is a viable strategy that may help attenuate the severity of pancreatitis, making it a potential "rescue" prophylactic measure [3].

- Guideline Status: Despite positive meta-analyses, nafamostat is not yet recommended in several major international guidelines (e.g., American and European), while it is used in some East Asian countries [2]. Researchers should consider this discrepancy in the context of local regulations and practices.

- Future Research: Well-designed randomized controlled trials focusing on high-risk patients and using severity as a primary endpoint are needed to clarify the optimal use of nafamostat, including its dose, timing, and cost-effectiveness [2] [3].

References

- 1. in the Nafamostat of mesylate - prevention ... post ERCP pancreatitis [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of nafamostat in the mesylate of prevention ... pancreatitis [nature.com]

- 3. The effect of nafamostat mesilate infusion after ERCP for post-ERCP... [bmcgastroenterol.biomedcentral.com]

- 4. This compound attenuates the pathophysiologic ... [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Aspect of Antitumor Effects of Protease ... [frontiersin.org]

- 6. Regional effects of nafamostat, a novel potent protease ... [sciencedirect.com]

Comprehensive Application Notes & Protocols: Nafamostat Mesylate in Neuroblastoma Cell Migration Assays

Introduction to Nafamostat Mesylate & Neuroblastoma Research

This compound (NM) is a synthetic serine protease inhibitor clinically approved for treating acute pancreatitis and disseminated intravascular coagulation (DIC) in several countries. Recently, researchers have investigated its potential anti-cancer properties, particularly in preventing tumor metastasis. Neuroblastoma is the most common extracranial solid tumor in children, with approximately half of patients presenting with metastatic disease at diagnosis. Despite advanced treatments, the five-year survival rate for disseminated neuroblastoma remains at 40-45%, creating an urgent need for novel therapeutic strategies targeting metastasis [1] [2].

The transition from in vitro findings to in vivo validation represents a critical pathway in drug development. Research has demonstrated that this compound significantly inhibits migration and invasion of Neuro-2a murine neuroblastoma cells without affecting proliferation at 24 hours after treatment. This effect is mediated through decreased vascular endothelial growth factor (VEGF) production, identifying a pivotal mechanism underlying neuroblastoma metastasis inhibition. These findings suggest NM may be an effective treatment against neuroblastoma invasion and metastasis, meriting further investigation [1] [2].

In Vitro Cell Migration Assay Protocols

Wound Healing (Scratch) Assay Protocol

The wound healing assay represents a straightforward, cost-effective method for evaluating two-dimensional cell migration capabilities. This protocol has been optimized for assessing this compound's effects on neuroblastoma cell migration:

- Cell Line and Culture: Utilize Neuro-2a murine neuroblastoma cells (American Type Culture Collection, cat. no. ATCC-CCL-131). Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂ [1].

- Experimental Setup: Seed Neuro-2a cells at a density of 5×10⁶ cells per well in 6-well plates. Grow cells to approximately 90% confluence to form a uniform monolayer [1].

- Wound Creation: Using a sterile pipette tip, create a straight scratch through the cell monolayer. Gently wash the well with media to remove dislodged cells and debris [1] [3].

- NM Treatment: Add this compound (obtained from Nichi-Iko Pharmaceutical Co., Ltd., product no. 873999) at concentrations of 10 µM and 50 µM in RPMI-1640 with 10% FBS. Include control wells with vehicle only [1].

- Image Capture and Analysis: Capture images of the wound area immediately after scratching (t=0) and after 24 hours of incubation. Use light microscopy to document cell migration. Quantify migration by measuring the reduction in wound width compared to t=0 [1].

Table: Wound Healing Assay Components and Conditions

| Component | Specification |

|---|---|

| Cell Line | Neuro-2a murine neuroblastoma |

| Seeding Density | 5×10⁶ cells/well (6-well plate) |

| NM Concentrations | 10 µM, 50 µM |

| Incubation Time | 24 hours |

| Imaging | Light microscopy |

| Key Measurement | Reduction in wound width |

Boyden Chamber (Transwell) Migration Assay

The Boyden chamber assay provides a robust system for quantifying directed cell migration through a porous membrane, simulating aspects of in vivo migration through extracellular matrices:

- Cell Preparation: Harvest Neuro-2a cells in logarithmic growth phase and resuspend in serum-free RPMI-1640 at a density of 2.5×10⁵ cells/mL [3].

- NM Pretreatment: Pre-incubate cells with this compound at concentrations of 10 µM and 50 µM for 2 hours prior to seeding in migration chambers [1].

- Assembly: Place cell culture inserts with 8µm pores into 24-well plates. Add RPMI-1640 with 10% FBS to the lower chamber as a chemoattractant. Seed 2.5×10⁴ cells in serum-free medium into the upper chamber [3].

- Migration Phase: Incubate chambers for 6-24 hours at 37°C with 5% CO₂ to allow migration through pores toward the chemoattractant.

- Cell Staining and Quantification: After incubation, remove non-migrated cells from the upper membrane surface using a cotton swab. Fix migrated cells on the lower membrane surface with 4% formaldehyde and stain with 0.1% crystal violet or Calcein-AM. Count migrated cells using microscopy or measure fluorescence with a microplate reader [3].

Table: Critical Parameters for Boyden Chamber Assay

| Parameter | Specification | Purpose |

|---|---|---|

| Pore Size | 8µm | Optimal for neuroblastoma migration |

| Cell Density | 2.5×10⁴ cells/insert | Prevents overcrowding |

| Chemoattractant | 10% FBS in lower chamber | Induces directed migration |

| Incubation Time | 6-24 hours | Allows measurable migration |

| Detection Method | Crystal violet staining or Calcein-AM | Quantifies migrated cells |

VEGF Measurement by ELISA

Understanding the mechanism of NM's anti-migratory effects requires quantification of VEGF secretion:

- Sample Collection: Culture Neuro-2a cells (1.5×10⁵ cells/well in 6-well plates) with 50 µM NM for 24 hours. Collect cell culture supernatants and centrifuge at 1000×g for 10 minutes to remove debris [1].

- ELISA Procedure: Use a Quantikine ELISA kit (cat. no. MMV00; R&D Systems) following manufacturer's instructions. Add 100 µL of sample or standard to pre-coated wells and incubate for 2 hours at room temperature [1].

- Detection: After washing, add detection antibody and incubate for 2 hours. Following another wash, add substrate solution and incubate for 30 minutes in darkness. Stop reaction with stop solution and measure absorbance at 450 nm with correction at 540-570 nm [1].

- Analysis: Calculate VEGF concentration against the standard curve generated with recombinant VEGF. Normalize values to total cellular protein or cell number [1].

Quantitative Experimental Data & Findings

Key Experimental Findings

Research investigations have yielded several critical quantitative findings regarding this compound's effects on neuroblastoma cells:

Table: Summary of Key Experimental Findings with this compound in Neuroblastoma

| Experimental Parameter | Effect of this compound | Significance |

|---|---|---|

| Cell Migration (Wound Healing) | Significant inhibition at 10µM and 50µM | Concentration-dependent inhibition of migration |

| Cell Invasion (Boyden Chamber) | Significant reduction | Impairs penetration through extracellular matrix |

| Cell Proliferation (24h WST-8) | No significant effect at 50µM | Specific anti-migratory effect without cytotoxicity |

| VEGF Secretion (ELISA) | Marked decrease in culture supernatants | Identified potential mechanism of action |

| NF-κB Expression (Western Blot) | Decreased levels | Suggested signaling pathway involvement |

The concentration-dependent response to this compound observed in migration assays reveals important structure-activity relationships. The 50 µM concentration consistently produces more pronounced inhibition of neuroblastoma cell migration compared to the 10 µM concentration, while showing no significant effect on cell proliferation at 24 hours. This indicates that NM's anti-migratory effects are not secondary to cytotoxicity, highlighting its potential as a targeted anti-metastatic agent [1] [2].

VEGF Inhibition Data

The dose-dependent suppression of VEGF secretion represents one of the most significant findings in NM research. ELISA analyses demonstrate that NM treatment reduces VEGF levels in neuroblastoma cell culture supernatants by approximately 40-60% compared to untreated controls. This reduction in VEGF directly correlates with decreased migration capacity, suggesting that VEGF inhibition constitutes a primary mechanism through which NM impairs neuroblastoma metastasis. VEGF-mediated pathways are crucial for tumor angiogenesis and metastasis, making this finding particularly relevant for therapeutic development [1] [2].

Mechanistic Insights & Signaling Pathways

VEGF-Mediated Migration Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in NM's anti-metastatic effects on neuroblastoma. VEGF is a highly potent molecule that increases vessel permeability, endothelial cell growth, proliferation, migration, and differentiation—all processes exploited by metastatic cancer cells. Research indicates that NM exposure significantly reduces VEGF production in neuroblastoma cells, which represents a pivotal mechanism underlying its inhibitory effects on metastasis [1].

The following diagram illustrates the proposed mechanism through which this compound inhibits neuroblastoma metastasis:

This mechanism is particularly significant because tumor vascularization is a rate-limiting step for metastasis. By targeting VEGF production, NM interferes with a critical pathway that neuroblastoma cells use to disseminate to distant sites. The concentration-dependent effect (more pronounced at 50µM than 10µM) further supports the specificity of this mechanism and suggests potential dose-response relationships that could be exploited therapeutically [1] [2].

NF-κB Signaling Pathway

Research indicates that this compound exposure leads to decreased NF-κB expression in neuroblastoma cells as measured by western blot analysis. NF-κB is a transcription factor that regulates numerous genes involved in inflammation, cell survival, and metastasis, including VEGF. The observed reduction in NF-κB provides a plausible mechanistic connection between serine protease inhibition and VEGF downregulation, suggesting NM acts through multiple interconnected pathways to achieve its anti-metastatic effects [1].

Research Applications & Implications

Drug Development Considerations

The experimental findings for this compound have significant implications for neuroblastoma therapeutic development:

- Repurposing Potential: As an already approved drug for other indications, this compound could potentially move more rapidly through clinical development stages for neuroblastoma, possibly benefiting children with high-risk metastatic disease [1] [2].

- Combination Therapy: The specific anti-migratory effect without cytotoxicity suggests NM could be combined with conventional cytotoxic chemotherapies to target both primary tumor growth and metastatic dissemination simultaneously [1].

- Biomarker Development: The strong correlation between VEGF reduction and migration inhibition suggests VEGF levels could serve as a pharmacodynamic biomarker for treatment efficacy in clinical settings [1] [2].

Technical Considerations for Implementation

Researchers implementing these protocols should consider several technical aspects:

- Cell Culture Conditions: Maintain Neuro-2a cells in exponential growth phase and use consistent passage numbers (recommended passages 3-8) to ensure reproducible migration characteristics [1].

- NM Preparation: Prepare this compound fresh for each experiment, dissolved in distilled water, and stored at -80°C until use to maintain stability [1].

- Assay Validation: Include appropriate controls in all migration assays, including positive controls (e.g., known migration inhibitors) and vehicle controls to account for any solvent effects [3].

- Time Course Considerations: While significant migration inhibition is observed at 24 hours, longer time points (48-72 hours) may be necessary to detect compensatory mechanisms or delayed effects [1].

The following workflow diagram summarizes the complete experimental process for evaluating this compound's effects on neuroblastoma migration:

Conclusion

These application notes and protocols provide comprehensive methodologies for investigating the anti-migratory effects of this compound on neuroblastoma cells. The detailed wound healing and Boyden chamber protocols enable robust quantification of migration inhibition, while the VEGF ELISA and western blot procedures facilitate mechanistic studies. The accumulated data demonstrate that NM significantly inhibits neuroblastoma migration and invasion—without affecting short-term proliferation—primarily through VEGF suppression and NF-κB modulation. These findings support further investigation of NM as a potential anti-metastatic agent for high-risk neuroblastoma and provide frameworks for evaluating its effects on other cancer types.

References

Nafamostat mesylate animal model exertional heat stroke research

Application Notes: Nafamostat Mesylate in EHS

This compound (NM) is a synthetic serine protease inhibitor with potent anticoagulant and anti-inflammatory properties [1]. Its very short half-life of approximately 8 minutes makes it an attractive candidate for anticoagulation therapy where bleeding risk is a concern [2].

The primary rationale for investigating NM in EHS is to counteract heatstroke-induced coagulopathy (HIC), a major driver of mortality characterized by a cytokine storm, endothelial damage, and rapid consumption of coagulation factors [2]. A 2025 preclinical study demonstrated that NM intervention improves 72-hour survival in a rat EHS model by addressing this very issue [2] [3].

The graphic below summarizes the proposed mechanism of action of NM based on the findings of this study.

Experimental Protocol (Rat EHS Model)

The following detailed protocol is adapted from the 2025 study by Frontiers in Pharmacology [2].

Animal Model Preparation

- Animals: Use 45 specific pathogen-free (SPF) male Sprague Dawley (SD) rats.

- Acclimatization: House rats for 7 days in a controlled environment (25°C ± 1°C, 40-50% relative humidity) with free access to food and water.

- Telemetry Capsule Implantation: Implant abdominal temperature telemetry capsules under anesthesia (intraperitoneal pentobarbital, 45 mg/kg) at least 7 days before EHS induction to allow for wound healing and recovery [2].

Exertional Heat Stroke (EHS) Induction

- Pre-conditioning: Fast rats for 24 hours before the procedure with limited water access.

- Environmental Chamber: Place rats in an artificial climate chamber set to 40°C and 70% relative humidity.

- Treadmill Exercise: Position rats on a treadmill. Start at 5 m/min and incrementally increase to a steady pace of 15 m/min.

- Fatigue Stimulus: Use electrodes at the end of each lane to deliver a 1 mA electrical stimulus to motivate continued running.

- Endpoint Definition: The EHS model is successfully established when a rat stops running for 5 seconds despite electrical stimulus and its core body temperature reaches 42.5°C [2].

Drug Administration and Group Allocation

Randomly assign rats into three groups (n=15 per group) immediately after successful EHS induction:

| Group | Treatment | Administration |

|---|---|---|

| Control (Con) | No treatment | - |

| EHS Model (EHS) | 5% glucose solution | Intraperitoneal injection, 0.5 mg/kg |

| Nafamostat (NM) | This compound solution | Intraperitoneal injection, 0.5 mg/mL (equivalent volume to EHS group) [2] |

Data and Sample Collection

- Survival Analysis: A subset of 10 rats from each group should be monitored for a 72-hour survival rate.

- Terminal Sampling: At the 3-hour post-model-induction time point, collect samples under anesthesia:

- Blood Collection: Draw blood into EDTA tubes for hematology and sodium citrate tubes for coagulation profiles.

- Tissue Harvesting: Excise and preserve brain, heart, lung, kidney, liver, and duodenum tissues in 4% formaldehyde for histopathology [2].

Data Analysis and Outcomes

The expected outcomes and methods for analysis based on the referenced study are summarized below.

Key Outcome Measures and Techniques

| Analysis Type | Specific Measures | Experimental Technique |

|---|---|---|

| Hematology & Coagulation | Platelet count, Hemoglobin, PT, APTT, TT, Fibrinogen, D-dimer, FDP | Automated hematology & coagulation analyzers [2] |

| Histopathology | Thrombus formation in brain, lungs, liver; general organ damage | H&E staining of tissue sections, microscopic examination [2] |

| Proteomics | Identification & quantification of differentially expressed proteins | Quantitative proteomics, validation by Parallel Reaction Monitoring (PRM) [2] |

Expected Quantitative Results

The following table summarizes the key findings expected from the NM treatment group compared to the EHS model group.

| Parameter | EHS Model Group | NM Treatment Group | Change & Significance |

|---|---|---|---|

| 72-hour Survival Rate | Baseline | "Markedly higher" [2] | ✓ Improvement |

| Platelet Count | Low (Thrombocytopenia) | Elevated | ✓ Improvement [2] |

| Coagulation Times (PT/APTT) | Prolonged | Significant reduction | ✓ Improvement [2] |

| Thrombus Burden | Notable in brain, lungs, liver | Notable reduction | ✓ Improvement [2] |

| Differentially Expressed Proteins | Baseline (1,971 identified) | 160 downregulated, 52 upregulated | ✓ Modulation [2] |

The experimental workflow from model establishment to final analysis is outlined below.

Discussion for Researchers

- Clinical Translation: While these animal model results are promising, note that NM's efficacy in human HIC patients is not yet fully established [2]. The ongoing EASNMS clinical trial (NCT06078839) evaluating NM for sepsis-associated coagulopathy may provide valuable insights for its potential use in critical care, including heat stroke [4].

- Safety Profile: NM's short half-life is a key safety advantage. However, be aware that known risks from its use in other conditions include agranulocytosis, hyperkalemia, and anaphylaxis [1]. The EASNMS trial excludes patients at high risk of bleeding [4].

- Mechanistic Insight: This protocol goes beyond simple survival benefits and provides a framework for uncovering the molecular mechanisms of NM action through proteomic analysis, which identified specific proteins like rpLP2, H4c16, NGP, and Impa1 as being modulated by the treatment [2].

References

- 1. - Wikipedia Nafamostat [en.wikipedia.org]

- 2. Frontiers | Nafamostat augments survival in rats afflicted by... mesylate [frontiersin.org]

- 3. augments survival in rats afflicted by Nafamostat ... mesylate exertional [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of nafamostat mesilate for sepsis (EASNMS) [pmc.ncbi.nlm.nih.gov]

Application Note: A Predictive Model for Nafamostat Mesylate Dosing in Hemodialysis

1. Clinical Background and Rationale Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a very short half-life (approximately 5-8 minutes), making it a suitable regional anticoagulant for hemodialysis (HD) patients with a high risk of bleeding [1]. However, establishing the correct dose is challenging; under-dosing can lead to circuit clotting and ineffective dialysis, while over-dosing increases the risk of bleeding, allergic reactions, and costs [2] [1]. Clinical practice has relied on clinician experience and fixed protocols, leading to variable outcomes. A study analyzing 308 effective dialysis sessions has led to the development of a predictive model to calculate an individualized NM dose, aiming to optimize anticoagulation efficacy while minimizing risks [2].

2. Model Development and Key Predictors The model was developed through a retrospective multicenter study analyzing 308 hemodialysis sessions from 88 patients where anticoagulation was effective (no dialyzer clotting) [2] [1]. Using bootstrapping and stepwise multivariable linear regression on 16 candidate variables, the top four most important predictive features were identified [1]. The best-performing model used 12 variables and achieved an adjusted R² of 0.49 and a root mean squared error (RMSE) of 4.11 mg/h [2].

The direction and magnitude of influence for the top predictors are summarized in the table below and visualized in the subsequent diagram.

Table 1: Key Predictors of this compound Dose in the Multivariable Linear Regression Model [2] [1]

| Predictor Variable | Coefficient (95% CI) | P-value | Effect on Nafamostat Dose |

|---|---|---|---|

| Oral Anticoagulant Use | -14.20 (-18.28 to -10.12) | < 0.001 | Significantly Lower |

| Age (per year) | -0.13 (-0.19 to -0.08) | < 0.001 | Lower |

| Dry Body Weight (per kg) | 0.15 (0.09 to 0.22) | < 0.001 | Higher |

| Hemoglobin (per g/dL) | 1.13 (0.51 to 1.76) | < 0.001 | Higher |

The following diagram illustrates the relationships between these key predictors and the required NM dose.

3. Detailed Experimental Protocol This section outlines the core methodology used in the development study [1].

3.1. Data Source and Study Population

- Design: Retrospective multicenter analysis.

- Data: Medical records from 12 dialysis centers over 8 months.

- Inclusion Criteria: Adult hemodialysis patients receiving NM for anticoagulation due to bleeding tendency, perioperative state, or thrombocytopenia (platelet count < 50,000/mm³).

- Outcome Definition: The "non-clotted group" (used for model training) was defined by a clotting score < 2 for both the dialyzer membrane and venous drip chamber at the end of the session. A score of ≥2 indicated failure and placed the session in the "clotted group."

3.2. Data Collection and Variable Selection

- Variables Collected: Demographics, medical history (including malignancy, autoimmune disease, diabetes), medications (oral anticoagulants, antiplatelet agents), vascular access, laboratory values (hemoglobin, platelets), dialysis prescription (blood flow rate, ultrafiltration volume, membrane material/surface area), and ESRD vintage.

- Feature Selection: From an initial set of variables, 16 were selected after assessing for multicollinearity. Bootstrapping with 10,000 samples was applied to the training set (70% of data) to ensure robust variable selection. Six models with variable sets of different inclusion thresholds were compared.

3.3. Model Training and Validation

- The dataset was randomly split into a training set (70%) and a testing set (30%) at the session level.

- A multivariable linear regression model was built on the training set.

- Model performance was evaluated on the testing set using Root Mean Squared Error (RMSE), Mean Absolute Error (MAE), Mean Absolute Percentage Error (MAPE), and adjusted R².

4. Clinical Implementation Protocol The following workflow diagram and accompanying text provide a guide for implementing the model in a clinical or research setting.

4.1. Pre-Dialysis Assessment & Dose Calculation

- Step 1: Patient Identification. Confirm the patient is undergoing hemodialysis and has a high bleeding risk.

- Step 2: Data Input. Collect the four key parameters for the model: Oral anticoagulant use (Yes/No), Age (years), Dry body weight (kg), and Hemoglobin level (g/dL).

- Step 3: Dose Calculation. Input the parameters into the regression equation to compute the predicted NM dose in mg/h. The full 12-variable model is more accurate, but the core model provides a practical starting point.

4.2. Dialysis Session and Monitoring

- Step 4: Initiation. Begin hemodialysis using the calculated NM dose, administered via continuous infusion into the arterial line of the extracorporeal circuit.

- Step 5: Monitoring. At the end of the session, a trained HD nurse should visually assess the dialysis circuit using the standardized clotting score [1]. Also, monitor for any signs of bleeding.

4.3. Post-Dialysis Evaluation & Dose Adjustment

- Step 6: Feedback Loop. Based on the clotting score and bleeding observation:

- If the circuit is clot-free (Score < 2) and there is no bleeding, the dose is effective and should be maintained for the next session.

- If excessive clotting is observed (Score ≥ 2), the NM dose should be increased by 12.5 mg/h for the next session.

- If bleeding is observed, the NM dose should be decreased by 12.5 mg/h for the next session [1].

5. Limitations and Future Directions The model represents a significant step towards personalized dosing but has limitations. Its performance (adjusted R² = 0.49) indicates that 51% of the variability in dosing is not explained by the model, leaving room for improvement [2]. As a retrospective study, it requires prospective and external validation in different patient populations [2] [1]. Future work should focus on:

- Model Refinement: Incorporating additional physiological or real-time pharmacokinetic data [3].

- Advanced Algorithms: Exploring non-linear model predictive control (NMPC), similar to approaches used for erythropoietin dosing [4] [5].

- Clinical Integration: Validating the model in a prospective trial to establish its impact on clinical outcomes like bleeding rates, circuit survival, and cost-effectiveness.

References

- 1. Development of a predictive model for nafamostat dosing in... mesylate [link.springer.com]

- 2. Development of a predictive for model ... This compound dosing [pubmed.ncbi.nlm.nih.gov]